7,9-Dichloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 7,9-Dichloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Brand Name: Vulcanchem
CAS No.: 303061-41-8
VCID: VC16113022
InChI: InChI=1S/C23H17Cl2N3O4/c1-31-17-7-5-13(6-8-17)20-12-21-18-10-15(24)11-19(25)22(18)32-23(27(21)26-20)14-3-2-4-16(9-14)28(29)30/h2-11,21,23H,12H2,1H3
SMILES:
Molecular Formula: C23H17Cl2N3O4
Molecular Weight: 470.3 g/mol

7,9-Dichloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

CAS No.: 303061-41-8

Cat. No.: VC16113022

Molecular Formula: C23H17Cl2N3O4

Molecular Weight: 470.3 g/mol

* For research use only. Not for human or veterinary use.

7,9-Dichloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine - 303061-41-8

Specification

CAS No. 303061-41-8
Molecular Formula C23H17Cl2N3O4
Molecular Weight 470.3 g/mol
IUPAC Name 7,9-dichloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Standard InChI InChI=1S/C23H17Cl2N3O4/c1-31-17-7-5-13(6-8-17)20-12-21-18-10-15(24)11-19(25)22(18)32-23(27(21)26-20)14-3-2-4-16(9-14)28(29)30/h2-11,21,23H,12H2,1H3
Standard InChI Key JAWFJONXBRYERJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC(=CC=C5)[N+](=O)[O-]

Introduction

7,9-Dichloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine is a complex organic compound belonging to the pyrazolo[1,5-c]benzoxazine family. It features a unique molecular structure with dichloro, methoxy, and nitrophenyl groups, contributing to its potential applications in medicinal chemistry and materials science. The compound's CAS number is 303061-41-8, and its molecular formula is C23H17Cl2N3O4, with a molecular weight of approximately 470.3 g/mol .

Synthesis

The synthesis of 7,9-Dichloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine involves multi-step organic reactions. Common reagents include chlorinated aromatic compounds, methoxy-substituted phenyl derivatives, and nitrophenyl groups. The reaction conditions require controlled temperatures and specific solvents to optimize yield and purity. Catalysts may also be employed to facilitate certain steps in the reaction pathway.

Synthesis Steps

  • Preparation of Intermediates: Initial steps involve the preparation of intermediate compounds.

  • Cyclization and Modification: These intermediates undergo cyclization and further functional group modifications.

  • Optimization of Conditions: Reaction conditions are optimized for high yields and purity.

Biological Activity

Preliminary studies suggest that 7,9-Dichloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine exhibits promising biological activity, particularly in cancer therapy. Its mechanism of action likely involves modulation of enzyme activity or receptor binding, which warrants further investigation to fully elucidate its pharmacological properties.

Biological Activity Table

CompoundStructural FeaturesBiological Activity
7,9-Dichloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazineDichloro, Methoxy, NitrophenylPotential anticancer activity
7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c]benzoxazineContains dichloro groups instead of dibromoPotential anti-cancer activity

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation involves adding oxygen or removing hydrogen using oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction uses agents such as sodium borohydride or lithium aluminum hydride to form different derivatives. Substitution reactions involve replacing halogen atoms with other functional groups through nucleophilic or electrophilic substitution.

Chemical Reactions Table

Reaction TypeDescription
OxidationAddition of oxygen or removal of hydrogen using oxidizing agents.
ReductionUse of reducing agents to form derivatives.
SubstitutionReplacement of halogen atoms with other functional groups.

Safety and Environmental Impact

7,9-Dichloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine poses serious eye irritation and is very toxic to aquatic life. Handling requires caution, and disposal should adhere to environmental regulations to minimize ecological harm .

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